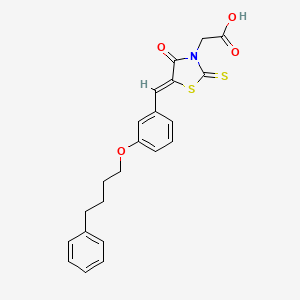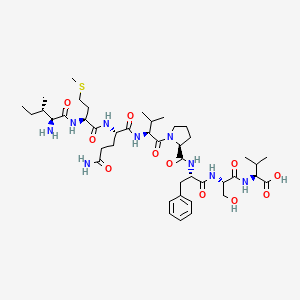
S07-2005 (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S07-2005 (racemic) is a chemically potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), with an IC50 value of 0.13 μM and 0.75 μM for AKR1C3 and AKR1C4, respectively . Due to its inhibitory properties, it exhibits potential as a chemotherapeutic potentiator, specifically in the context of overcoming drug resistance in cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S07-2005 (racemic) involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for S07-2005 (racemic) are not explicitly detailed in public literature. Typically, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
S07-2005 (racemic) primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Aplicaciones Científicas De Investigación
S07-2005 (racemic) has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving aldo-keto reductase enzymes.
Biology: Employed in research to understand the role of AKR1C3 in various biological processes.
Medicine: Investigated for its potential to enhance chemotherapy by overcoming drug resistance in cancer
Mecanismo De Acción
S07-2005 (racemic) exerts its effects by selectively inhibiting the activity of aldo-keto reductase 1C3 (AKR1C3). This inhibition disrupts the enzyme’s role in the reduction of aldehydes and ketones, which is crucial in various metabolic pathways. By inhibiting AKR1C3, S07-2005 (racemic) can potentiate the effects of chemotherapeutic agents, thereby overcoming drug resistance in cancer .
Comparación Con Compuestos Similares
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
S07-2005 (racemic) is unique due to its high selectivity and potency as an AKR1C3 inhibitor. Its IC50 values for AKR1C3 and AKR1C4 are significantly lower compared to similar compounds, making it a more effective chemotherapeutic potentiator .
Propiedades
Fórmula molecular |
C20H23NO6 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
5-[[(6-ethoxy-3,4-dihydro-2H-chromene-3-carbonyl)-methylamino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-4-25-15-5-6-18-13(8-15)7-14(11-26-18)19(22)21(3)10-16-9-17(20(23)24)12(2)27-16/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,23,24) |
Clave InChI |
HTYBIMSPDCMSCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)OCC(C2)C(=O)N(C)CC3=CC(=C(O3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


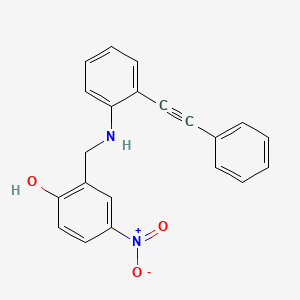
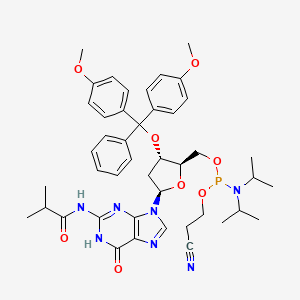

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
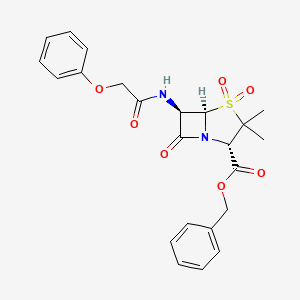
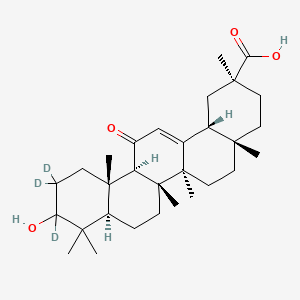
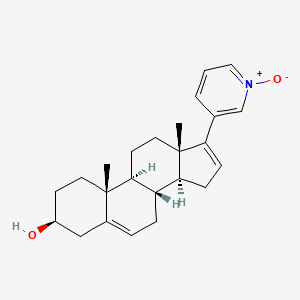
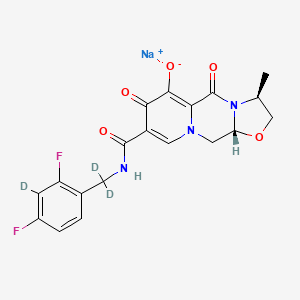
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

